2-(6-Oxopiperidin-2-yl)propanedioic acid
Overview
Description
2-(6-Oxopiperidin-2-yl)propanedioic acid, also known as 2-(6-oxopiperidin-2-yl)malonic acid, is a compound with the molecular formula C8H11NO5 and a molecular weight of 201.18 g/mol . This compound is characterized by the presence of a piperidine ring with a ketone group at the 6-position and a malonic acid moiety attached to the 2-position of the piperidine ring .
Preparation Methods
The synthesis of 2-(6-Oxopiperidin-2-yl)propanedioic acid typically involves the reaction of piperidine derivatives with malonic acid or its esters under specific conditions. One common synthetic route includes the cyclization of appropriate precursors followed by oxidation to introduce the ketone functionality at the 6-position . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-(6-Oxopiperidin-2-yl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-Oxopiperidin-2-yl)propanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(6-Oxopiperidin-2-yl)propanedioic acid involves its interaction with specific molecular targets and pathways. The ketone group and malonic acid moiety play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
2-(6-Oxopiperidin-2-yl)propanedioic acid can be compared with other similar compounds, such as:
2-(6-Oxopiperidin-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of malonic acid.
2-(6-Oxopiperidin-2-yl)butanedioic acid: Similar structure but with a butanedioic acid moiety.
2-(6-Oxopiperidin-2-yl)pentanedioic acid: Similar structure but with a pentanedioic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(6-oxopiperidin-2-yl)propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c10-5-3-1-2-4(9-5)6(7(11)12)8(13)14/h4,6H,1-3H2,(H,9,10)(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCAQPFPFFSBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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